molecular formula C10H22N2O2 B179462 tert-Butyl 4-(methylamino)butylcarbamate CAS No. 874831-66-0

tert-Butyl 4-(methylamino)butylcarbamate

Cat. No.: B179462
CAS No.: 874831-66-0
M. Wt: 202.29 g/mol
InChI Key: TTYVTUUWVLXDKW-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(methylamino)butylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually >97%.
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Mechanism of Action

Biological Activity

tert-Butyl 4-(methylamino)butylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 174.25 g/mol

This compound features a tert-butyl group, a methylamino group, and a carbamate functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The carbamate moiety can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the methylamino group may interact with neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.

Table 1: Summary of Biological Activities

Activity Type Description Reference
Enzyme ModulationAlters enzyme activities linked to neurological processes
Receptor InteractionPotential interactions with neurotransmitter receptors
Antiviral ActivityInhibits viral replication in specific assays
Cytotoxicity AssessmentEvaluated for cytotoxic effects on human cell lines

Case Studies and Research Findings

  • Antiviral Activity :
    A study evaluated the compound's efficacy against HIV-1 protease. The results indicated that modifications in similar carbamate derivatives could enhance inhibitory potency against the enzyme, highlighting the importance of structural features in drug design .
  • Neuropharmacological Applications :
    Investigations into the compound's ability to penetrate the blood-brain barrier have shown promise for developing treatments targeting neurological disorders. Its interaction with specific receptors involved in neurotransmission may provide therapeutic avenues for conditions such as depression or anxiety.
  • Cytotoxicity Studies :
    In vitro studies assessing cytotoxicity on HepG2 liver cells demonstrated that this compound exhibited low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Table 2: Case Study Data on Biological Activities

Study Findings
HIV-1 Protease InhibitionSignificant inhibitory effects observedSupports potential as an antiviral agent
Blood-Brain Barrier PenetrationEffective penetration noted in animal modelsIndicates suitability for CNS-targeted therapies
HepG2 CytotoxicityLow cytotoxicity at therapeutic levelsFavorable safety profile for drug development

Properties

IUPAC Name

tert-butyl N-[4-(methylamino)butyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-5-7-11-4/h11H,5-8H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYVTUUWVLXDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609443
Record name tert-Butyl [4-(methylamino)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-66-0
Record name tert-Butyl [4-(methylamino)butyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.